[1-(Difluoromethyl)cyclopentyl]methanesulfonamide
Description
[1-(Difluoromethyl)cyclopentyl]methanesulfonamide is a sulfonamide derivative featuring a cyclopentyl ring substituted with a difluoromethyl group. The presence of fluorine atoms imparts unique physicochemical properties, such as enhanced metabolic stability and altered lipophilicity, which are critical in drug design . This compound’s structural complexity arises from the stereoelectronics of the difluoromethyl group and the cyclopentyl scaffold, which may confer conformational rigidity compared to non-fluorinated analogs.
Properties
IUPAC Name |
[1-(difluoromethyl)cyclopentyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2S/c8-6(9)7(3-1-2-4-7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVNQUAODQTIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)cyclopentyl]methanesulfonamide typically involves the reaction of cyclopentyl derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure the stability of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: [1-(Difluoromethyl)cyclopentyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluoromethylcyclopentyl ketones.
Reduction: Formation of difluoromethylcyclopentylamines.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Difluoromethyl)cyclopentyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of difluoromethyl groups on biological systems. It is often used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound can also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between [1-(Difluoromethyl)cyclopentyl]methanesulfonamide and related compounds from patent literature and synthetic studies:
Key Observations :
- Sulfonamide Modifications : Primary sulfonamides (target compound) exhibit stronger hydrogen-bonding capacity compared to N,N-diethyl or N,N-dimethyl derivatives, which may improve target affinity but reduce membrane permeability.
- Core Scaffold: Bicyclic systems (e.g., bicyclo[2.2.1]heptane in –6) introduce steric constraints absent in the monocyclic target compound, affecting conformational flexibility and binding pocket compatibility.
Physicochemical Properties
- Lipophilicity (LogP): The difluoromethyl group increases lipophilicity compared to non-fluorinated cyclopentyl analogs (e.g., Example 1.4), though less than trifluoromethyl substituents. This balance may optimize blood-brain barrier penetration while avoiding excessive hydrophobicity .
- Acidity: The electron-withdrawing effect of fluorine lowers the pKa of the sulfonamide group, increasing its acidity relative to non-fluorinated analogs. This could enhance solubility in physiological environments .
Biological Activity
[1-(Difluoromethyl)cyclopentyl]methanesulfonamide is a synthetic compound with the molecular formula CHFNOS and a molecular weight of 213.25 g/mol. Its unique structure, particularly the difluoromethyl group, imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances the compound's reactivity and stability, allowing it to form strong interactions that can inhibit or modulate the activity of various biological pathways. Notably, this compound has been studied for its potential as an enzyme inhibitor, particularly in the context of carbonic anhydrase (CA) inhibition, which plays a crucial role in various physiological processes such as respiration and acid-base balance .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Carbonic Anhydrase Inhibition : A study demonstrated that this compound effectively inhibits carbonic anhydrase isoforms with high affinity. This inhibition can lead to alterations in bicarbonate transport and pH regulation, which are critical in tumor microenvironments and neuronal signaling .
- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A comparative analysis showed that this compound could inhibit the growth of certain bacterial strains more effectively than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
- Anticancer Research : Preliminary studies have explored the use of this compound in cancer therapy. Its ability to inhibit key enzymes involved in tumor progression highlights its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| [1-(Trifluoromethyl)cyclopentyl]methanesulfonamide | Trifluoromethyl group enhances reactivity | Similar enzyme inhibition properties |
| [1-(Chloromethyl)cyclopentyl]methanesulfonamide | Chloromethyl group provides different electronic properties | Lower bioactivity compared to difluoromethyl analog |
| [1-(Bromomethyl)cyclopentyl]methanesulfonamide | Bromine enhances lipophilicity | Potentially higher toxicity but lower selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
